2-(4-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)-1H-吡唑-1-基)乙醇

概述

描述

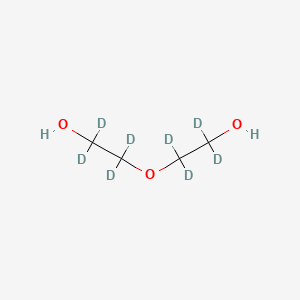

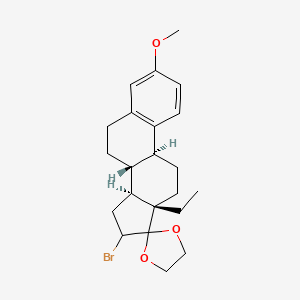

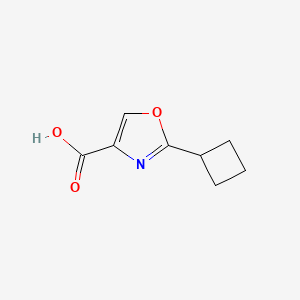

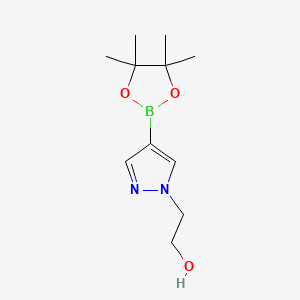

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol, also known as TMPDE, is a synthetic compound that has been used in a variety of scientific research applications. It is a boron-containing molecule that is structurally similar to ethanol and is used as a reagent in organic synthesis. TMPDE is a versatile compound that has been used for a variety of applications, including as a catalyst for the synthesis of organic compounds, as a ligand in coordination chemistry, and as a fluorescent dye in biological studies.

科学研究应用

吡唑衍生物的合成和生物学评价

吡唑,包括由 2-(4-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)-1H-吡唑-1-基)乙醇等化合物合成的衍生物,表现出广泛的农用化学和药学活性。这些化合物已在各种条件下合成,并评估了它们的除草、抗菌、抗真菌、抗病毒和抗氧化特性。此类研究强调了这些衍生物在开发具有疾病管理和农作物保护潜在应用的化合物中的用途 (Sheetal 等人,2018 年)。

杂环化合物合成进展

对四氢苯并[b]吡喃等杂环化合物的合成研究强调了有机催化剂在促进三组分缩合反应中的重要性。这种合成,其中可能涉及类似于 2-(4-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)-1H-吡唑-1-基)乙醇的衍生物,突出了有机化学中新方法的持续发展,以创建具有显着药理潜力的化合物 (H. Kiyani,2018 年)。

在木质素酸解中的作用

在木质素酸解的背景下,研究探索了断键机制,这对于理解生物质分解成有价值的化学产品至关重要。类似于 2-(4-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)-1H-吡唑-1-基)乙醇的化合物的研究可以促进生物燃料生产和绿色化学工艺的发展 (T. Yokoyama,2015 年)。

探索酒精饮料中的致癌化合物

虽然重点不直接放在 2-(4-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)-1H-吡唑-1-基)乙醇上,但对酒精饮料中致癌化合物(包括乙醇及其代谢物)的研究突出了化学毒性的更广泛背景及其对人类健康的影响。此类研究对于了解与饮酒相关的风险和致癌机制至关重要 (Tabea Pflaum 等人,2016 年)。

属性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O3/c1-10(2)11(3,4)17-12(16-10)9-7-13-14(8-9)5-6-15/h7-8,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHDAUWYRNEWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671779 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol | |

CAS RN |

1040377-08-9 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。